molecular formula C9H7NO2 B12963003 3-Phenyl-1,2-oxazol-4-ol CAS No. 21474-06-6

3-Phenyl-1,2-oxazol-4-ol

Cat. No.: B12963003
CAS No.: 21474-06-6
M. Wt: 161.16 g/mol
InChI Key: CHVYBAMNVKEFGF-UHFFFAOYSA-N
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Description

3-Phenylisoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylisoxazol-4-ol can be synthesized through various methods. One common approach involves the reaction of β-diketohydrazone with molecular iodine and hydroxylamine . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes and hydroxylamine . These reactions typically occur under reflux conditions in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of 3-Phenylisoxazol-4-ol often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylisoxazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Phenylisoxazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylisoxazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylisoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

CAS No.

21474-06-6

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-phenyl-1,2-oxazol-4-ol

InChI

InChI=1S/C9H7NO2/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-6,11H

InChI Key

CHVYBAMNVKEFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2O

Origin of Product

United States

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